molecular formula C14H9Cl3N2O2S B122004 Triclabendazole sulfoxide CAS No. 100648-13-3

Triclabendazole sulfoxide

Numéro de catalogue B122004
Numéro CAS: 100648-13-3
Poids moléculaire: 375.7 g/mol
Clé InChI: GABQPFWIQFRJSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triclabendazole sulfoxide belongs to the benzimidazole class of anthelmintics drugs . It is very effective against mature and immature stages of Fasciola hepatica and Fasciola gigantica in all ruminant species .


Synthesis Analysis

Triclabendazole and its active metabolites (sulfoxide and sulfone) are absorbed by the tegument of the immature and mature worms, leading to a decrease of the resting membrane potential, inhibition of tubulin function as well as protein and enzyme synthesis .


Molecular Structure Analysis

The molecular formula of Triclabendazole sulfoxide is C14H9Cl3N2O2S . The InChI representation is InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) .


Chemical Reactions Analysis

Triclabendazole and its active metabolites (sulfoxide and sulfone) are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential, the inhibition of tubulin function as well as protein and enzyme synthesis necessary for survival .


Physical And Chemical Properties Analysis

The molecular weight of Triclabendazole sulfoxide is 375.7 g/mol . The molecular formula is C14H9Cl3N2O2S .

Applications De Recherche Scientifique

Anthelmintic Drug

Triclabendazole sulfoxide belongs to the benzimidazole class of anthelmintic drugs . It is highly effective against mature and immature stages of Fasciola hepatica and Fasciola gigantica in all ruminant species .

Treatment of Fascioliasis

Triclabendazole has been the drug of choice to treat fluke infection in placental for over 20 years, thanks to its high activity against adult and juvenile flukes . More recently, it has been used successfully to treat human fasciolosis .

Study of Drug Resistance

Triclabendazole resistance is an emerging problem in fascioliasis that is not well understood . Studies including small numbers of parasites fail to capture the complexity of susceptibility variations between and within Fasciola hepatica populations . Triclabendazole sulfoxide is used in these studies to determine the susceptibility of the parasites .

Geographic, Seasonal, and Morphometric Variations

The differences in the susceptibility patterns to Triclabendazole Sulfoxide in field isolates of Fasciola hepatica are associated with geographic, seasonal, and morphometric variations . This provides valuable insights into the spread and management of the disease.

In Vitro Drug-Drug Interaction Potential

Triclabendazole sulfoxide has been studied for its in vitro drug-drug interaction potential . The study aimed to evaluate the in vitro CYP inhibition potential of selected parent drugs with sulfoxide/sulfone metabolites and to assess the in vitro metabolic fate of the same panel of parent drugs and metabolites .

CYP450 Inhibition Potential

Triclabendazole sulfoxide has been found to inhibit several CYP450 enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 . This information is crucial for understanding potential drug-drug interactions.

Mécanisme D'action

Target of Action

Triclabendazole Sulfoxide, a primary metabolite of Triclabendazole, is an anthelmintic drug that primarily targets the helminths Fasciola hepatica and Fasciola gigantica , also known as the common liver fluke and the sheep liver fluke . These parasites can infect humans following ingestion of larvae in contaminated water or food .

Mode of Action

Triclabendazole Sulfoxide and its metabolites are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential . This absorption leads to the inhibition of tubulin function as well as protein and enzyme synthesis necessary for survival . The disruption of these critical biological processes results in the death of the parasites .

Biochemical Pathways

The primary biochemical pathway affected by Triclabendazole Sulfoxide involves the inhibition of tubulin polymerization and protein and enzyme synthesis . Tubulin is a critical component of the parasite’s cytoskeleton, and its disruption leads to a loss of structural integrity and motility . The inhibition of protein and enzyme synthesis further compromises the parasite’s ability to maintain its metabolic functions .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Triclabendazole Sulfoxide are attained within 3-4 hours . The compound is metabolized in the liver, with the sulfoxide being a main plasma metabolite . The elimination half-life of the sulfoxide metabolite is approximately 14 hours . Over 95% of the drug is excreted in feces, with 2% in urine .

Result of Action

The result of Triclabendazole Sulfoxide’s action is the effective treatment of fascioliasis, a parasitic infection caused by Fasciola hepatica or F. gigantica . By disrupting the parasites’ critical biological processes, Triclabendazole Sulfoxide causes their death, thereby alleviating the symptoms of the infection .

Action Environment

The efficacy and stability of Triclabendazole Sulfoxide can be influenced by various environmental factors. For instance, food enhances the absorption of Triclabendazole, thereby increasing its bioavailability . Furthermore, the drug may be found in goat milk when given as a single dose to a lactating female goat , indicating that the drug’s action can be influenced by the physiological state of the host.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Triclabendazole exhibits antibacterial and anti-biofilm activity against S. aureus possibly by targeting the DnaK chaperone system . This has significant implications for ongoing scientific research towards the discovery of novel therapeutics to treat F. hepatica infections .

Propriétés

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQPFWIQFRJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905640
Record name 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triclabendazole sulfoxide

CAS RN

100648-13-3
Record name Triclabendazole sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100648-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICLABENDAZOLE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triclabendazole sulfoxide
Reactant of Route 2
Reactant of Route 2
Triclabendazole sulfoxide
Reactant of Route 3
Triclabendazole sulfoxide
Reactant of Route 4
Reactant of Route 4
Triclabendazole sulfoxide
Reactant of Route 5
Reactant of Route 5
Triclabendazole sulfoxide
Reactant of Route 6
Reactant of Route 6
Triclabendazole sulfoxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.